molecular formula C7H10O3 B2892613 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2490375-56-7

3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B2892613
CAS No.: 2490375-56-7
M. Wt: 142.154
InChI Key: JKUFGWQVIXRLII-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom integrated into the ring system. It is a derivative of bicyclo[3.1.1]heptane, where one of the carbon atoms is replaced by an oxygen atom, forming an oxabicyclic structure.

Scientific Research Applications

3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for the synthesis of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .

Safety and Hazards

The safety information for 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through various methods. One common approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method employs mild, photocatalytic conditions to achieve the desired transformation.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high yield and purity. The process may include the use of specialized reactors and controlled reaction conditions to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Comparison with Similar Compounds

    Bicyclo[3.1.1]heptane: The parent compound without the oxygen atom.

    Bicyclo[2.2.1]heptane: A similar bicyclic structure with different ring sizes.

    Oxabicyclo[2.2.1]heptane: Another oxabicyclic compound with a different ring system.

Uniqueness: 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-1-5(2-7)3-10-4-7/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUFGWQVIXRLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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